5-(4-Methoxyphenyl)pyridin-2-amine

Vue d'ensemble

Description

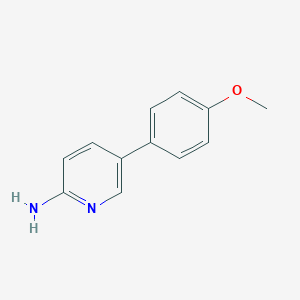

5-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the second position and a methoxyphenyl group at the fifth position

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and tubulin polymerization . AChE plays a crucial role in nerve function, and tubulin is a key protein in cell division. Therefore, these could potentially be the targets of 5-(4-Methoxyphenyl)pyridin-2-amine.

Mode of Action

Similar compounds have been found to inhibit ache and tubulin polymerization . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission. Inhibition of tubulin polymerization can disrupt cell division, potentially leading to cell death.

Pharmacokinetics

Similar compounds have been found to have satisfactory drug-like characteristics and adme properties . These properties can impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

5-(4-Methoxyphenyl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, the pyridine derivative exhibits different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and probes in biochemical research .

Activité Biologique

5-(4-Methoxyphenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring substituted with a 4-methoxyphenyl group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. Key findings include:

- Cell Lines Tested : The compound has been evaluated against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines.

- IC50 Values : The compound exhibited IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that it interacts with various targets, including:

- EGFR : Inhibition of the epidermal growth factor receptor (EGFR) has been noted, with an IC50 value around 0.24 µM .

- Src Kinase : The compound also shows inhibitory effects on Src kinase, which is critical in cancer progression.

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its enzyme inhibitory activities:

- Alkaline Phosphatase : Studies revealed that it can inhibit alkaline phosphatase with promising efficacy.

- Cholinesterases : The compound has also been assessed for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing competitive inhibition profiles .

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC50 Value (µM) |

|---|---|

| Alkaline Phosphatase | 0.420 |

| AChE | 34.81 |

| BChE | 20.66 |

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound can reduce tumor size significantly compared to control groups.

- Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable pharmacokinetic properties, indicating good bioavailability and low toxicity .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWWIPYFIQSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602413 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-75-2 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.